molecular formula C6H7ClN2 B8075889 3-(Chloromethyl)-5-methylpyridazine

3-(Chloromethyl)-5-methylpyridazine

Cat. No.: B8075889
M. Wt: 142.58 g/mol
InChI Key: LODUWGZKBAXMLB-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-methylpyridazine is an organic compound belonging to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This compound is notable for its chloromethyl and methyl substituents at positions 3 and 5, respectively. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-methylpyridazine typically involves the chloromethylation of 5-methylpyridazine. One common method includes the reaction of 5-methylpyridazine with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of an intermediate, which is then chlorinated to yield the desired product.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control, which are crucial for maintaining high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-methylpyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions typically occur under mild conditions with the use of polar aprotic solvents.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is commonly employed.

Major Products Formed

    Substitution Reactions: Products include azidomethyl, thiocyanatomethyl, and methoxymethyl derivatives.

    Oxidation Reactions: Products include 3-(formylmethyl)-5-methylpyridazine and 3-(carboxymethyl)-5-methylpyridazine.

    Reduction Reactions: Products include dihydropyridazine derivatives.

Scientific Research Applications

3-(Chloromethyl)-5-methylpyridazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-methylpyridazine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The pyridazine ring can interact with specific receptors or enzymes, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)pyridazine: Lacks the methyl group at position 5, leading to different reactivity and applications.

    5-Methylpyridazine: Lacks the chloromethyl group, resulting in reduced reactivity in substitution reactions.

    3-Methylpyridazine: Lacks the chloromethyl group and has the methyl group at a different position, affecting its chemical behavior.

Uniqueness

3-(Chloromethyl)-5-methylpyridazine is unique due to the presence of both chloromethyl and methyl groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-(chloromethyl)-5-methylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-5-2-6(3-7)9-8-4-5/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODUWGZKBAXMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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